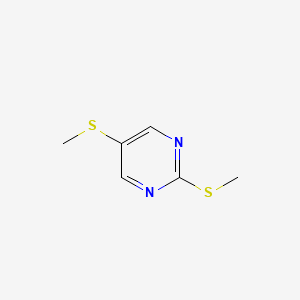

2,5-Bis(methylthio)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

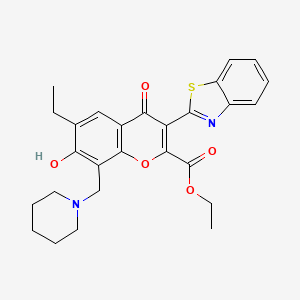

Overview

Description

2,5-Bis(methylthio)pyrimidine is a type of pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of numerous pyrimidine analogs has been reported by the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines in the presence (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex .Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including 2,5-Bis(methylthio)pyrimidine, can be analyzed using computational spectroscopic analytical items (IR, NMR, and UV–Vis) calculated using popular DFT methods . The molecular electrostatic surface potential (MEP) can predict the highly electronic sites around the compounds .Chemical Reactions Analysis

Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .Scientific Research Applications

Synthesis of Pyrido[1,2-a]pyrimidines

2,5-Bis(methylthio)pyrimidine: serves as a key intermediate in the synthesis of pyrido[1,2-a]pyrimidines . These compounds are a class of bicyclic systems that have shown potential biological properties, including tranquilizers, anti-allergic agents, and anti-HIV agents . The structural features and reactions of these compounds are significant for the development of new pharmaceuticals.

Antimicrobial and Anticancer Applications

The pyrimidine scaffold, to which 2,5-Bis(methylthio)pyrimidine belongs, is known for its antimicrobial and anticancer applications . This compound can be utilized in the design of new drugs that target a range of diseases, from bacterial infections to cancerous growths, leveraging its structural diversity for therapeutic innovation.

Central Nervous System (CNS) Active Agents

Pyrimidine derivatives, including 2,5-Bis(methylthio)pyrimidine , are reported to possess CNS-active properties . They can be used to develop medications for neurological disorders, acting as calcium channel blockers or antidepressants, thus contributing to mental health therapeutics.

Anti-Inflammatory and Analgesic Properties

The anti-inflammatory and analgesic properties of pyrimidine derivatives make 2,5-Bis(methylthio)pyrimidine a candidate for the development of new pain management and anti-inflammatory drugs . Its use in this field could lead to more effective treatments for chronic pain and inflammatory diseases.

Cardiovascular Therapeutics

2,5-Bis(methylthio)pyrimidine: may also find application in cardiovascular therapeutics due to the pyrimidine core’s ability to act as cardiovascular agents and antihypertensives . Research in this area could yield new treatments for heart-related conditions.

Antidiabetic and Anticonvulsant Effects

The compound’s potential for antidiabetic and anticonvulsant effects opens up avenues for research into medications that could assist in the management of diabetes and seizure disorders . This application is particularly promising given the increasing prevalence of diabetes worldwide.

Mechanism of Action

Target of Action

It is known that pyrimidine derivatives have a wide range of biological activities and therapeutic applications . They are used in various fields, including medicinal chemistry research .

Mode of Action

It’s known that pyrimidine derivatives can interact with various biological targets, leading to a range of effects . For instance, some pyrimidine derivatives have been found to exert strong DNA damage response at high levels of exposure .

Biochemical Pathways

Pyrimidine metabolism in organisms is distinctly different from the human host, making these pathways valid targets for the development of novel therapeutics . Pyrimidines are essential components of nucleic acids and play a crucial role in many biochemical processes .

Safety and Hazards

Future Directions

While specific future directions for 2,5-Bis(methylthio)pyrimidine are not mentioned in the search results, research in the field of pyrimidines is ongoing, with a focus on the development of new pyrimidines as anti-inflammatory agents . Additionally, covalent organic frameworks with structured channels for easy molecular design have great potential applications in the field of environmental remediation .

properties

IUPAC Name |

2,5-bis(methylsulfanyl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2S2/c1-9-5-3-7-6(10-2)8-4-5/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGIISVFUILWSGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CN=C(N=C1)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Bis(methylthio)pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chlorobenzyl)-6-[1-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/no-structure.png)

![N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3009234.png)

![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B3009237.png)

![3-(4-chlorophenyl)-N-(2-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B3009238.png)

![N-(4-(diethylamino)-2-methylphenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3009239.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-methoxypyrimidin-5-yl)urea](/img/structure/B3009245.png)

![2-[(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)oxymethyl]-1-(2-methylpropyl)aziridine](/img/structure/B3009247.png)

![2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3009251.png)

![5,5,7,7-Tetramethyl-2-[(2-naphthalen-1-ylacetyl)amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3009252.png)